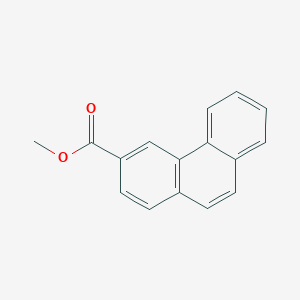
Methyl phenanthrene-3-carboxylate
Overview
Description
“Methyl phenanthrene-3-carboxylate” is a chemical compound with the molecular formula C16H12O2 . It is also known by other names such as “3-Phenanthrenecarboxylic acid methyl ester” and "methyl 3-phenanthrenecarboxylate" .
Molecular Structure Analysis
The molecular structure of “Methyl phenanthrene-3-carboxylate” consists of three fused benzene rings . The InChI code for this compound is1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 . Physical And Chemical Properties Analysis
“Methyl phenanthrene-3-carboxylate” has a molecular weight of 236.26 g/mol . It has a computed XLogP3 value of 4.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 236.083729621 g/mol . The topological polar surface area is 26.3 Ų . The compound has a heavy atom count of 18 .Scientific Research Applications
Spectroscopic Properties and Photochemical Behavior : Methyl phenanthrene-9-carboxylate and phenanthrene-9-carboxamides exhibit specific spectroscopic properties and photochemical behavior, influenced by the presence of Lewis acids and the bulk of the 9-substituent (F. Lewis, S. Barancyk, E. L. Burch, 1992).
Allosteric Modulatory Activity at NMDA Receptor : Phenanthrene-3-carboxylic acids, including methylated versions, have been reported to modulate the N-methyl-d-aspartate (NMDA) receptor, which is implicated in neurological disorders (M. Irvine et al., 2015).
Photodimerization : Methyl phenanthrene-9-carboxylate undergoes photodimerization, forming nonfluorescent excimers and syn head-to-tail dimers (F. Lewis, S. Barancyk, E. L. Burch, 1992).
Anaerobic Biodegradation with Nitrate as Electron Acceptor : Methyl phenanthrene-3-carboxylate is involved in the anaerobic biodegradation of polycyclic aromatic hydrocarbons (PAHs), with nitrate as an electron acceptor, which is significant for environmental remediation (Zuotao Zhang et al., 2020).
Photocarboxylation : Methyl phenanthrene derivatives can be produced via photocarboxylation, a reaction relevant in organic chemistry and synthesis (M. Minabe et al., 1988).
Synthesis and Cytotoxicity of Novel Alcohols : Methyl benzo[c]phenanthrene-2-carboxylate has been used in the synthesis of novel alcohols with potential cytotoxicity against human carcinoma cell lines (Habiba Guédouar et al., 2018).
Metabolism of Phenanthrene and Chrysene : Studies on the metabolism of phenanthrene and chrysene, including derivatives like methyl phenanthrene, provide insights into enzymatic processes relevant in pharmacology and toxicology (M. Nordqvist et al., 1981).
Bioavailability in Environmental Contexts : The bioavailability of phenanthrene, including its methylated forms, has implications for the environmental fate and remediation of PAHs (Y. Laor et al., 1999).
Mechanism of Action
Target of Action
Methyl phenanthrene-3-carboxylate is a derivative of phenanthrene, a common three-ring polyaromatic hydrocarbon Phenanthrene and its derivatives are often targeted for bioremediation due to their sustainability and potential for full mineralization .
Mode of Action
It’s known that phenanthrene and its derivatives interact with various enzymes and proteins in the biodegradation process .
Biochemical Pathways
In the degradation of phenanthrene, principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives, have been identified . These metabolites suggest that the compound might be involved in several biochemical pathways related to the degradation of aromatic compounds.
Pharmacokinetics
The compound’s molecular weight is 23627 , which might influence its absorption and distribution in the body
Result of Action
The degradation of phenanthrene by certain bacteria strains has been shown to result in a degradation efficiency of up to 72% . This suggests that Methyl phenanthrene-3-carboxylate might have similar effects when interacting with certain enzymes or proteins.
Action Environment
The action of Methyl phenanthrene-3-carboxylate can be influenced by various environmental factors. For instance, the degradation of phenanthrene has been optimized under conditions of pH 8.0, 8% inoculum concentration, and 37 °C incubation over seven days . These factors might also influence the action, efficacy, and stability of Methyl phenanthrene-3-carboxylate.
properties
IUPAC Name |
methyl phenanthrene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFARRVCKSKRETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277345 | |
| Record name | methyl phenanthrene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5345-98-2 | |
| Record name | 5345-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl phenanthrene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl 1,8-dimethoxy-2-methylphenanthrene-3-carboxylate in the synthesis of Piloquinone?
A1: Methyl 1,8-dimethoxy-2-methylphenanthrene-3-carboxylate (42) serves as a crucial intermediate in the synthesis of Piloquinone []. The research paper outlines a multi-step process where this compound undergoes reduction, oxidation, and a Grignard reaction to eventually yield Piloquinone. The strategic placement of the methyl ester group at the 3-position is essential for the subsequent steps and ultimately for achieving the desired structure of Piloquinone.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



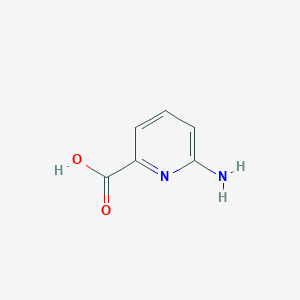
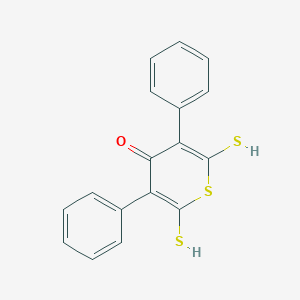
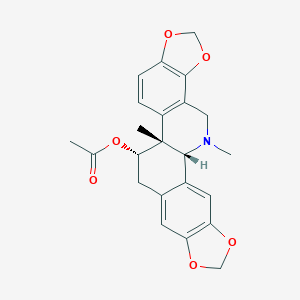
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
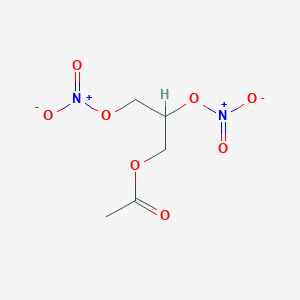

![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)

![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
